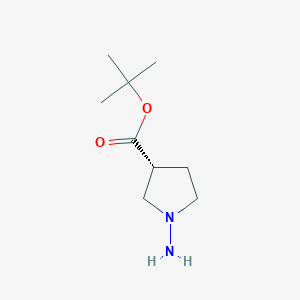

(R)-3-Boc-aminopyrrolidine

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis and Chemical Design

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in numerous natural products, pharmaceuticals, and biologically active compounds. mdpi.comnih.govresearchgate.net Its non-planar, sp³-hybridized structure allows for three-dimensional diversity, which is crucial for molecular recognition and biological activity. nih.gov Chiral substituted pyrrolidines, in particular, are highly sought-after scaffolds in medicinal chemistry and drug design. nih.govrsc.org They are found in many FDA-approved drugs. nih.govresearchgate.net

In the realm of asymmetric synthesis, chiral pyrrolidine scaffolds have played a dominant role for decades. acs.orgresearchgate.net They function as:

Chiral Building Blocks: Enantiomerically pure pyrrolidine derivatives are used as starting materials for the synthesis of complex target molecules, including alkaloids and other pharmacologically active agents. mdpi.comoup.comosi.lv

Organocatalysts: Since the advent of organocatalysis, chiral pyrrolidines, particularly proline and its derivatives, have been recognized as highly efficient catalysts for a wide range of enantioselective transformations. mdpi.comacs.orgresearchgate.net They can activate substrates through the formation of enamine or iminium ion intermediates, mimicking the function of natural enzymes. researchgate.net

Chiral Ligands: Pyrrolidine derivatives are widely used as chiral ligands for transition metals in catalytic asymmetric reactions. mdpi.comresearchgate.net

The ability to modify the pyrrolidine scaffold at various positions allows for fine-tuning of its steric and electronic properties, leading to the development of catalysts and ligands with improved reactivity and selectivity. acs.orgresearchgate.net This versatility has cemented the status of chiral pyrrolidines as "privileged scaffolds" in synthetic and medicinal chemistry. researchgate.net

Strategic Role of the Boc Protecting Group in Amine Functionalization

Amines are fundamental functional groups in organic chemistry, but their inherent basicity and nucleophilicity can interfere with reactions targeting other parts of a molecule. chemistrysteps.com To circumvent this, chemists employ protecting groups, and the tert-butyloxycarbonyl (Boc) group is one of the most widely used for amine protection. chemistrysteps.commasterorganicchemistry.com

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemistrysteps.comorganic-chemistry.org This converts the amine into a carbamate (B1207046), which is significantly less nucleophilic and basic. chemistrysteps.com The popularity of the Boc group stems from several strategic advantages:

Stability: The Boc group is stable under a wide range of reaction conditions, including those involving most nucleophiles and bases. organic-chemistry.org This robustness allows for a broad scope of chemical transformations on other parts of the molecule without affecting the protected amine.

Orthogonality: It is stable to conditions used to remove other protecting groups like the base-labile Fmoc or the hydrogenolysis-labile Cbz group, enabling complex, multi-step syntheses with multiple protected functional groups. masterorganicchemistry.comorganic-chemistry.org

Mild Removal: The Boc group is most commonly removed under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA). chemistrysteps.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl carbocation, which then decomposes. chemistrysteps.com This deprotection is often clean and efficient. chemistrysteps.com Thermal deprotection in the absence of an acid catalyst is also possible, offering an alternative method. nih.gov

In (R)-3-Boc-aminopyrrolidine, the Boc group selectively protects the exocyclic amino group, leaving the secondary amine within the pyrrolidine ring free for further reactions. This differential protection is a key feature that makes the compound a valuable intermediate for building more complex molecular architectures. guidechem.com

| Feature | Description |

| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Function | Converts a nucleophilic amine into a stable, non-nucleophilic carbamate. chemistrysteps.com |

| Stability | Resistant to most nucleophiles, bases, and catalytic hydrogenation. chemistrysteps.comorganic-chemistry.org |

| Deprotection | Typically removed with strong acids (e.g., Trifluoroacetic Acid - TFA) or via thermal methods. chemistrysteps.comnih.gov |

Overview of Key Research Trajectories Involving Chiral Pyrrolidines

Research involving chiral pyrrolidines like this compound is dynamic and expansive, cutting across multiple fields of chemical science. Key research trajectories focus on leveraging their unique structural and stereochemical properties.

One major area is the development of novel organocatalysts . Researchers continuously design and synthesize new pyrrolidine-based catalysts to improve the efficiency and enantioselectivity of known reactions and to discover new transformations. mdpi.comresearchgate.net This includes creating bifunctional catalysts that combine the pyrrolidine's aminocatalysis capabilities with other catalytic motifs like hydrogen-bond donors. mdpi.com

Another significant trajectory is the use of chiral pyrrolidines as building blocks in medicinal chemistry and drug discovery . nih.govosi.lv this compound is an intermediate in the synthesis of DNA gyrase inhibitors and other biologically active molecules. guidechem.com Its scaffold is incorporated into compounds designed to interact with specific biological targets, such as kinases and G-protein coupled receptors. nih.govnih.gov For instance, derivatives have been used to synthesize potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) and transforming growth factor beta-activated kinase 1 (TAK1). nih.govresearchgate.net

Furthermore, chiral pyrrolidines are central to the asymmetric synthesis of complex natural products and other architecturally challenging molecules . researchgate.net They are key intermediates in multi-step synthetic sequences. For example, they are used in 1,3-dipolar cycloaddition reactions to construct highly substituted spiro[pyrrolidine-2,3′-oxindole] scaffolds, which are present in many alkaloids, with high stereocontrol. rsc.org The development of new synthetic methods to access diverse substituted pyrrolidines remains an active area of investigation, with techniques ranging from asymmetric lithiation and aza-Michael cyclizations to multicomponent reactions. researchgate.netrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

tert-butyl (3R)-1-aminopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-4-5-11(10)6-7/h7H,4-6,10H2,1-3H3/t7-/m1/s1 |

InChI Key |

MMHCWKHUSPBOAH-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCN(C1)N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(C1)N |

Origin of Product |

United States |

Synthetic Methodologies for R 3 Boc Aminopyrrolidine and Its Chiral Derivatives

Enantioselective and Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure pyrrolidines, such as (R)-3-Boc-aminopyrrolidine, relies heavily on enantioselective and stereoselective methodologies. These pathways are broadly categorized into two main approaches: the de novo asymmetric construction of the pyrrolidine (B122466) ring and the enantioselective modification of prochiral precursors or the resolution of racemates mdpi.com.

This approach involves building the chiral pyrrolidine scaffold from acyclic or different cyclic precursors, where the key stereocenter(s) are established during the ring-forming step.

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, is a powerful and versatile method for constructing highly substituted pyrrolidine rings with excellent control over stereochemistry rsc.orgnih.govnih.gov. This reaction can simultaneously generate multiple stereogenic centers nih.govacs.org.

Azomethine ylides, often generated in situ, serve as the three-atom component. Their reaction with a dipolarophile (an alkene) leads directly to the pyrrolidine core nih.govacs.org. The stereochemical outcome can be controlled by using chiral dipolarophiles, chiral precursors for the azomethine ylide, or by employing chiral catalysts rsc.orgnih.govacs.org.

For instance, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃), produces densely substituted pyrrolidines with high regio- and diastereoselectivity. The chirality of the N-tert-butanesulfinyl group directs the absolute configuration of the newly formed stereocenters in the pyrrolidine ring nih.govacs.org. Glycine and its derivatives are also common precursors for generating azomethine ylides for these cycloadditions nih.govmdpi.com.

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| N-tert-Butanesulfinylazadienes / Azomethine Ylides | Various Alkenes | Ag₂CO₃ | High regio- and diastereoselectivity; chirality induced by sulfinyl group. | nih.govacs.org |

| Glycine Ester Hydrochloride / Aldehydes | Maleimides | Triethylamine (B128534) (TEA) | Forms stabilized azomethine ylides; good for creating complex polycyclic systems. | nih.gov |

| α-Amino Acid Derivatives | α,β-Unsaturated Carbonyls | Chiral Calcium Complexes | High diastereo- and enantioselectivities. | organic-chemistry.org |

Ring-closing metathesis (RCM) has become a prominent strategy for the synthesis of various nitrogen heterocycles, including the pyrrolidine core orgsyn.orgnih.gov. This reaction typically involves an acyclic diene precursor which, in the presence of a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), undergoes an intramolecular cyclization to form a cyclic alkene orgsyn.orgacs.org.

For the synthesis of the core structure of this compound, a common precursor is N-Boc-3-pyrroline, which can be synthesized efficiently via RCM of N-Boc-diallylamine orgsyn.org. The resulting N-Boc-3-pyrroline can then be subjected to further functionalization, such as asymmetric hydroboration/oxidation followed by amination, to install the desired chiral amino group at the C3 position. The efficiency of the RCM reaction depends on factors like catalyst choice, concentration, solvent, and temperature orgsyn.orgorgsyn.org.

Table 2: Ring-Closing Metathesis for N-Boc-3-pyrroline Synthesis

| Substrate | Catalyst | Catalyst Loading | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| N-Boc-diallylamine | Grubbs Catalyst 1st Gen. | 0.5 mol% | CH₂Cl₂, reflux, 2.5 h | 90-94% | orgsyn.org |

| N-Boc-diallylamine | Grubbs Catalyst 2nd Gen. (ethylidene) | 0.1 mol% | CH₂Cl₂, room temp, 15 h | 98% | orgsyn.org |

Other cyclization strategies include intramolecular alkylations. For example, a tricyclic aminoketone containing a pyrrolidine ring was formed via intramolecular alkylation by a tertiary amine onto a mesyl-activated alcohol, followed by hydrogenolysis nih.gov.

Intramolecular hydroamination is a direct and atom-economical method for synthesizing pyrrolidines from aminoolefins thieme-connect.de. This reaction involves the addition of an N-H bond across a C=C double bond within the same molecule. The process is often catalyzed by transition metals such as iron, gold, or palladium, which facilitate the cyclization under mild conditions organic-chemistry.orgthieme-connect.de.

A metal-free approach utilizes visible light photocatalysis with an acridinium (B8443388) salt and a hydrogen-atom donor to achieve anti-Markovnikov hydroamination of unsaturated amines, affording pyrrolidines with complete regiocontrol organic-chemistry.org. Another strategy employs copper catalysts for the intramolecular amination of unactivated C(sp³)–H bonds, providing a pathway to pyrrolidines with high regio- and chemoselectivity organic-chemistry.orgnih.gov. These methods offer a direct route to the pyrrolidine ring system, which can then be further elaborated to introduce the required Boc-amino functionality. For instance, a one-pot nitro-Mannich/gold-catalyzed allene (B1206475) hydroamination cascade has been developed for the highly enantioselective synthesis of trisubstituted pyrrolidine derivatives nih.gov.

This strategy begins with a pre-formed, achiral or racemic pyrrolidine derivative, and the key chiral center is introduced through an enantioselective reaction.

Asymmetric hydrogenation is a powerful tool for creating chiral centers with high enantioselectivity nih.govajchem-b.com. In the context of this compound synthesis, a common prochiral precursor is N-Boc-3-pyrrolidinone. The stereoselective reduction of the ketone or the reductive amination of the corresponding imine can yield the desired chiral amine.

One effective method is biocatalytic transamination. Using amine transaminases (ATAs), N-Boc-3-pyrrolidinone can be converted directly into optically pure (R)- or (S)-N-Boc-3-aminopyrrolidine with very high conversions and enantiomeric excess (>99%) nih.gov. This enzymatic approach offers a mild and environmentally friendly alternative to traditional metal catalysis nih.gov.

Alternatively, transition-metal-catalyzed asymmetric hydrogenation of enamines or imines derived from N-Boc-3-pyrrolidinone provides another route. Chiral catalysts based on rhodium, iridium, or ruthenium complexed with chiral phosphine (B1218219) ligands are commonly employed to achieve high levels of enantioselectivity nih.govajchem-b.com. A direct synthesis of (R)-3-(Boc-amino)pyrrolidine involves the hydrogenation of tert-butyl (R)-3-azidopyrrolidine-1-carboxylate using a Palladium on carbon (Pd/C) catalyst, where the chirality is sourced from the starting material guidechem.comchemicalbook.com.

Direct reductive amination protocols, which combine a carbonyl compound and an amine source with a reducing agent in one pot, can also be performed asymmetrically to generate chiral amines researchgate.netnih.gov.

Table 3: Enantioselective Functionalization to Form Chiral 3-Aminopyrrolidines

| Substrate | Reagent/Catalyst | Method | Key Outcome | Reference |

|---|---|---|---|---|

| N-Boc-3-pyrrolidinone | Amine Transaminase (ATA) | Biocatalytic Transamination | >99% ee for (R)- or (S)-N-Boc-3-aminopyrrolidine. | nih.gov |

| N-Boc-3-pyrrolidinone | Keto Reductase (KRED) | Biocatalytic Carbonyl Reduction | Forms chiral N-Boc-3-hydroxypyrrolidine, a precursor to the amine. | nih.gov |

| tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate | 10% Pd/C, H₂ | Hydrogenation | Forms (R)-3-(Boc-amino)pyrrolidine with 96-98% yield. | guidechem.comchemicalbook.com |

Enantioselective Functionalization of Precursors and Racemates

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Biocatalytic methods provide a powerful approach for accessing enantiomerically enriched pyrrolidines under mild reaction conditions, often achieving high selectivity at moderate temperatures and pH. rsc.org Enzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR) are particularly effective strategies.

Kinetic resolution relies on the differential reaction rates of two enantiomers with an enzyme, resulting in an enantioenriched product and unreacted starting material, with a theoretical maximum yield of 50% for the desired product. acs.org Dynamic kinetic resolution surpasses this limitation by integrating the enzymatic resolution with in situ racemization of the less reactive enantiomer, enabling a theoretical yield of up to 100%. acs.orgnih.gov

A notable application of DKR in pyrrolidine synthesis was demonstrated in the acetylation of 3-hydroxy-pyrrolidine. rsc.org This process employed lipase (B570770) PS-IM for the acetylation step and a ruthenium catalyst to racemize the starting material. rsc.org This chemoenzymatic approach yielded the (R)-N-Cbz protected pyrrolidine acetate (B1210297) with a high yield and excellent enantioselectivity. rsc.org

| Resolution Method | Enzyme | Substrate | Racemization Catalyst | Product | Yield | Enantioselectivity (% ee) | Reference |

| Dynamic Kinetic Resolution | Lipase PS-IM | (±)-N-Cbz-3-hydroxypyrrolidine | Ruthenium complex | (R)-N-Cbz-3-acetoxypyrrolidine | 87% | 95% | rsc.org |

| Dynamic Kinetic Resolution | Chiral Diamine Ligand (non-enzymatic) | (±)-N-Boc-2-stannylpyrrolidine | nBuLi | (R/S)-N-Boc-2-silylpyrrolidine | 54% | 92% | rsc.org |

Similarly, a dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine has been achieved using a chiral diamine ligand. rsc.org While not strictly enzymatic, this method highlights the power of DKR, where the addition of a chiral ligand and subsequent quenching with an electrophile provided the 2-substituted pyrrolidine in moderate yield but with good enantioselectivity. rsc.org The development of organocatalytic dynamic kinetic resolution cascades has also enabled the synthesis of highly functionalized pyrrolidines with excellent diastereoselectivity and high enantiomeric excess. acs.org

Chemoenzymatic and Biocatalytic Routes to Chiral Pyrrolidines

Chemoenzymatic and biocatalytic routes offer sustainable and efficient alternatives to traditional chemical synthesis for producing chiral pyrrolidines. These methods leverage the high selectivity of enzymes to construct complex chiral molecules.

A one-pot photoenzymatic process has been developed for the synthesis of N-Boc-3-aminopyrrolidines. nih.gov This workflow combines a photochemical C-H oxyfunctionalization step with a stereoselective enzymatic transamination using an amine transaminase (ATA), achieving high conversions and exceptional enantiomeric excess (>99%). nih.gov ATAs have also been employed in the kinetic resolution of racemic N-Boc-3-aminopyrrolidine. nih.gov

Directed evolution has been used to engineer novel enzymes for specific, non-natural reactions. nih.govnih.gov A notable example is the development of a cytochrome P411 variant, P411-PYS-5149, which catalyzes the intramolecular C(sp³)–H amination of organic azides to form pyrrolidine derivatives. nih.govnih.govacs.org This biocatalytic platform provides a direct route to chiral N-heterocycles with good efficiency and selectivity. acs.orgacs.org

| Method | Enzyme/Catalyst | Starting Material | Key Transformation | Product | Yield | Enantioselectivity | Reference |

| Photoenzymatic Synthesis | Decatungstate photocatalyst & Amine Transaminase (ATA) | Pyrrolidine | C-H Oxyfunctionalization & Transamination | N-Boc-3-aminopyrrolidines | Up to 90% | >99% ee | nih.gov |

| Biocatalysis | Engineered Cytochrome P411 | Organic Azides | Intramolecular C-H Amination | Chiral Pyrrolidines | Up to 74% | 99:1 er | acs.org |

| Chemoenzymatic DKR | Lipase & Ruthenium Catalyst | Racemic Primary Amines | Racemization & Acylation | Enantiopure Amides | High | High | organic-chemistry.org |

These enzymatic strategies highlight the potential of biocatalysis to create complex and valuable chiral building blocks like this compound from simple precursors. nih.gov

Strategic Management of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its relatively straightforward removal under acidic conditions. nih.govorganic-chemistry.org

Methods for Selective Boc Group Introduction

The introduction of the Boc group onto an amine, known as N-tert-butoxycarbonylation, is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) in the presence of a base. organic-chemistry.orgguidechem.com A common procedure for the synthesis of (R)-3-(Boc-amino)pyrrolidine involves reacting a precursor, such as benzyl-protected (R)-3-aminopyrrolidine, with Boc anhydride (B1165640) and a base like triethylamine in a solvent such as tetrahydrofuran (B95107) (THF). guidechem.com This method is highly efficient, often resulting in near-quantitative yields of the protected product. guidechem.com Various catalysts, including perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can also facilitate this transformation under mild or solvent-free conditions. organic-chemistry.org

| Reagent/Catalyst | Base | Solvent | Conditions | Key Feature | Reference |

| Di-tert-butyl dicarbonate | Triethylamine | Tetrahydrofuran | Room Temperature | High efficiency (97% yield reported) | guidechem.com |

| Di-tert-butyl dicarbonate | None | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | - | HFIP acts as both solvent and catalyst | organic-chemistry.org |

| Di-tert-butyl dicarbonate | None | Solvent-free | Room Temperature | Uses reusable HClO₄–SiO₂ catalyst | organic-chemistry.org |

Techniques for Selective Deprotection and Functional Group Interconversion

The removal of the Boc group is a critical step in multi-step syntheses. nih.gov While typically accomplished with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), recent research has focused on developing milder and more selective methods. nih.govnih.gov

Selective deprotection is crucial when multiple protecting groups are present. nih.gov For instance, thermal deprotection in a continuous flow system allows for the sequential removal of different N-Boc groups by carefully controlling the reaction temperature. nih.gov An aryl N-Boc group can be removed at a lower temperature while a more stable alkyl N-Boc group remains intact. nih.gov Mild deprotection can also be achieved using oxalyl chloride in methanol (B129727) at room temperature, a method that is effective for a wide range of N-Boc protected compounds. nih.gov Other reported methods include the use of nitric acid, which shows selectivity towards acid-sensitive t-butyl esters, and sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) for the selective deprotection of N-Boc-imidazoles and pyrazoles. unityfvg.itarkat-usa.org

Functional group interconversion (FGI) refers to the conversion of one functional group into another. imperial.ac.uk After selective deprotection of the Boc group, the newly freed amine can undergo various transformations. For example, the unprotected nitrogen atom in (R)-3-aminopyrrolidine can undergo nucleophilic substitution with reagents like iodomethane (B122720) to introduce a methyl group. guidechem.com Furthermore, N-acyliminium ions, which are valuable reactive intermediates for C-C and C-heteroatom bond formation, can be generated from carbamate-protected N-heterocycles like Boc-pyrrolidine through oxidation. nih.gov

Multicomponent Reaction (MCR) Approaches to Pyrrolidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient tools for synthesizing complex heterocyclic structures like pyrrolidines. tandfonline.comnih.gov These reactions offer significant advantages, including step economy, reduced waste, and operational simplicity, making them a cornerstone of modern organic synthesis. tandfonline.comresearchgate.net

A prominent MCR for pyrrolidine synthesis is the [3+2] cycloaddition reaction, often involving azomethine ylides as 1,3-dipoles. tandfonline.com These reactions can be used to construct highly substituted pyrrolidine rings with multiple stereocenters in a single step. nih.govacs.org For instance, a highly diastereoselective, TiCl₄-catalyzed multicomponent reaction of an N-tosylimino ester, an optically active dihydrofuran, and a nucleophile (like allyltrimethylsilane) affords functionalized pyrrolidines as a single diastereomer in good yields. nih.govacs.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Features | Reference |

| [3+2] Cycloaddition | Aldehydes, Amino acid esters, Chalcones | Iodine (I₂) / K₂CO₃ | Pyrrolidine-2-carboxylates | tandfonline.com |

| [3+2] Cycloaddition | Isatin, Glycine methyl ester, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Triethylamine (Et₃N) | Spirooxindole pyrrolidines | tandfonline.com |

| Asymmetric MCR | N-tosylimino ester, Phenyl dihydrofuran, Allyltrimethylsilane | TiCl₄ | Highly substituted pyrrolidines with up to three stereogenic centers | nih.govacs.org |

The versatility of MCRs allows for the creation of a wide diversity of pyrrolidine derivatives by varying the starting components. tandfonline.com Recent developments have explored various catalysts, microwave and ultrasound irradiation, and catalyst-free conditions to further enhance the efficiency and scope of these reactions. tandfonline.comresearchgate.net

Considerations for Process Chemistry and Synthetic Scalability

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires careful consideration of process chemistry and scalability. The goal is to develop a process that is not only high-yielding but also stable, cost-effective, safe, and environmentally sustainable.

Key aspects of process development and scale-up include:

Route Scouting and Optimization: The initial synthetic route is evaluated for its suitability for large-scale production. This involves optimizing reaction conditions (temperature, pressure, concentration, reaction time) to maximize yield and minimize impurities. Methodologies like Quality by Design (QbD) and Design of Experiments (DoE) are employed to systematically explore and define the optimal process parameters and establish Proven Acceptable Ranges (PAR).

Catalyst and Reagent Selection: The choice of catalysts and reagents is critical. For large-scale synthesis, inexpensive, non-toxic, and highly efficient catalysts are preferred. The environmental impact and cost of all raw materials and solvents are carefully assessed.

Impurity Profiling and Control: Impurities generated during the synthesis must be identified, and their formation must be understood and controlled. This is crucial for ensuring the final product meets the required quality standards.

Process Safety and Engineering: The reaction's thermal properties (exotherms), potential for runaway reactions, and the handling of hazardous materials are rigorously evaluated. The process must be adapted to fit the capabilities of pilot plants and large-scale reactors.

For a molecule like this compound, a scalable synthesis might involve a multi-step sequence starting from a readily available chiral precursor, such as an amino acid. researchgate.net Each step, from the initial cyclization and reductions to the final Boc protection, would be individually optimized to ensure high throughput, purity, and operational efficiency.

Role of R 3 Boc Aminopyrrolidine As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Amine-Containing Scaffolds

The rigid, non-planar structure of the pyrrolidine (B122466) ring makes (R)-3-Boc-aminopyrrolidine an excellent foundation for building complex three-dimensional molecular architectures. Its utility is particularly pronounced in the synthesis of spirocyclic scaffolds, which are privileged structures in medicinal chemistry due to their conformational rigidity and novel chemical space exploration.

Research has demonstrated the synthesis of novel spirocyclic pyrrolidines, which are valuable building blocks for drug design. One key transformation is the Dieckmann condensation, which can be used to form a new ring fused at a carbon atom adjacent to the pyrrolidine nitrogen. Another powerful method involves the [3+2] cycloaddition reaction between an electron-deficient alkene and an in-situ generated azomethine ylide. This approach allows for the stereoselective creation of highly substituted spiro-pyrrolidines, which serve as central cores for antibacterial agents.

A notable application is in the synthesis of diastereomeric amino acid compounds. Through nucleophilic substitution reactions with chiral triflate esters, this compound can be used to generate novel N-(aminocycloalkylene)amino acid derivatives. These reactions often proceed with high yields, affording complex diastereomers that are valuable as isosteres and conformationally restricted chiral amino acids for incorporation into new peptide structures and other biologically active molecules.

Table 1: Synthesis of Diastereomeric N-(pyrrolidinyl)alkanoates

| Entry | Chiral Triflate Ester | Product | Yield (%) |

| 1 | (R)-Methyl 2-(trifluoromethylsulfonyloxy)propanoate | Methyl 2-(((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)propanoate | 79 |

| 2 | (R)-Methyl 2-(trifluoromethylsulfonyloxy)butanoate | Methyl 2-(((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)butanoate | 65 |

| 3 | (R)-Methyl 3-methyl-2-(trifluoromethylsulfonyloxy)butanoate | Methyl 3-methyl-2-(((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)butanoate | 54 |

Integration into Peptide and Peptidomimetic Structures

This compound serves as a crucial building block in the development of peptides and peptidomimetics, compounds designed to mimic natural peptides but with improved stability and bioavailability. The pyrrolidine ring acts as a conformational constraint, locking a portion of the peptide backbone into a specific geometry, which can enhance binding affinity and selectivity for biological targets.

This building block is particularly valuable in the synthesis of inhibitors for enzymes like Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. While many established DPP-4 inhibitors like Sitagliptin and Alogliptin feature a piperidine (B6355638) ring, the pyrrolidine scaffold is used to generate novel analogues. The (R)-amino group is essential for mimicking the N-terminal portion of the enzyme's natural peptide substrate, while the pyrrolidine ring provides a rigid scaffold to correctly orient other pharmacophoric elements.

Furthermore, the principles of using chiral cyclic amines extend to other therapeutic areas. For instance, peptidomimetic antagonists for the Gonadotropin-Releasing Hormone (GnRH) receptor, used in treating hormone-dependent diseases, often incorporate non-natural amino acids and constrained ring systems to achieve high potency and metabolic stability. The defined stereochemistry of this compound makes it an ideal candidate for designing novel GnRH antagonists with improved pharmacokinetic profiles.

Application in the Total Synthesis of Natural Products

The synthesis of complex natural products represents a pinnacle of achievement in organic chemistry, often requiring creative strategies and precise stereochemical control. Chiral building blocks like this compound are fundamental to constructing the intricate architectures found in nature. While a direct, step-by-step incorporation of this specific molecule may not be documented in every major total synthesis, its structural motif is central to many complex alkaloids.

A compelling example is the total synthesis of (−)-Calyciphylline N, a member of the architecturally complex Daphniphyllum alkaloids. nih.govnih.govorganic-chemistry.org This molecule features a dense array of six contiguous stereocenters and a complex polycyclic core that includes a dihydropyrrole ring (Ring A). The construction of such a challenging target relies on the principles of asymmetric synthesis, where the stereochemistry of the final product is meticulously built up from chiral starting materials or through stereoselective reactions. The synthesis of (−)-Calyciphylline N was achieved through a masterful sequence involving a highly diastereoselective intramolecular Diels-Alder reaction and a Nazarov cyclization, among other advanced transformations. nih.govorganic-chemistry.org

The successful synthesis of molecules like (−)-Calyciphylline N underscores the importance of having access to a toolbox of chiral building blocks. The pyrrolidine core, as found in this compound, is a key structural subunit whose stereocontrolled synthesis is essential for chemists aiming to construct such formidable natural product targets.

Precursor for Advanced Chemical Intermediates and Analogues

One of the most significant applications of this compound is as a precursor for advanced chemical intermediates used in the synthesis of blockbuster pharmaceuticals and their next-generation analogues. Its utility is highlighted in the development of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.

The blockbuster drug Tofacitinib, a potent JAK inhibitor, contains a chiral (3R,4R)-4-methyl-3-aminopiperidine core. unl.ptresearchgate.net While not a pyrrolidine itself, the synthesis of Tofacitinib and a vast number of related analogues relies on synthetic pathways established for chiral cyclic amines. This compound serves as a critical starting point for creating structural variants and analogues of these inhibitors to improve efficacy, selectivity, or metabolic properties. nih.gov Researchers have developed JAK inhibitors based on different scaffolds, including pyrrolo[1,2-b]pyridazine-3-carboxamides, demonstrating the transferability of the core amine structure to new heterocyclic systems. researchgate.net

Another key example is its role as an intermediate in the synthesis of novel antibacterial agents. It is a precursor to N-benzyl-3-sulfonylpyrrolidine, a compound belonging to a class of DNA gyrase inhibitors known as gyramides, which have demonstrated activity against bacterial cell division. The unprotected ring nitrogen of this compound allows for facile derivatization, enabling the construction of diverse libraries of compounds for drug discovery.

Table 2: Examples of Bioactive Scaffolds Derived from Chiral Cyclic Amines

| Compound Class | Target | Therapeutic Area | Core Scaffold |

| Tofacitinib Analogues | Janus Kinase (JAK) | Autoimmune Diseases | 3-Aminopyrrolidine / 3-Aminopiperidine |

| DPP-4 Inhibitors | Dipeptidyl Peptidase-4 | Type 2 Diabetes | 3-Aminopyrrolidine / 3-Aminopiperidine |

| Gyramides | DNA Gyrase | Antibacterial | 3-Aminopyrrolidine |

| GnRH Antagonists | GnRH Receptor | Oncology / Fertility | Constrained Peptidomimetics |

Applications in Asymmetric Catalysis and Organocatalysis

Development as Chiral Ligands in Transition Metal-Catalyzed Reactions

The pyrrolidine (B122466) motif is a privileged structure in the design of chiral ligands for transition metal catalysts. The stereogenic centers on the pyrrolidine ring, derived from precursors like (R)-3-Boc-aminopyrrolidine, can effectively create a chiral environment around the metal center, thereby inducing asymmetry in the catalyzed transformation.

The synthesis of these chiral ligands often involves the functionalization of the pyrrolidine ring or its substituents. For instance, chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives, which can be conceptually derived from pyrrolidine precursors, have been successfully employed as catalytic chiral ligands in reactions such as the addition of diethylzinc (B1219324) to aryl aldehydes. uwindsor.ca These ligands form stable chelate complexes with various transition metals, including cobalt, rhodium, nickel, palladium, and copper. rsc.org The conformational rigidity of the pyrrolidine ring, combined with its C2-symmetry in some derivatives, restricts the number of possible catalyst-substrate arrangements, leading to higher stereoselectivity. rsc.org

Furthermore, chiral β-aminophosphine derivatives, which can be synthesized from chiral amino alcohols, serve as effective N,P-ligands for transition-metal-mediated processes. These ligands generate electronic asymmetry on the metal center due to the presence of different donor atoms, influencing the stereochemical outcome of reactions like palladium-catalyzed allylic substitutions. mdpi.com

Design and Synthesis of Pyrrolidine-Based Organocatalysts

In the field of organocatalysis, where small organic molecules are used as catalysts, pyrrolidine-based structures have gained prominence. These catalysts often operate through enamine or iminium ion intermediates, mimicking the function of natural enzymes.

Proline and its derivatives are among the most successful organocatalysts. nih.gov The pyrrolidine ring is a key structural feature responsible for their catalytic activity. Building upon the success of proline, researchers have designed and synthesized a variety of more complex pyrrolidine-based organocatalysts to enhance reactivity and selectivity.

The synthesis of these catalysts can involve multiple steps starting from chiral precursors. For example, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. beilstein-journals.orgunibo.it This approach allows for the creation of a sterically demanding environment around the catalytic site. Another strategy involves the preparation of D-prolinamides from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines, where the trifluoromethanesulfonamide (B151150) group acts as a hydrogen-bond donor. mdpi.com The synthesis of these catalysts often starts with the reductive amination of corresponding aldehydes, followed by a series of protection and deprotection steps. mdpi.com

The mechanism of chiral induction by pyrrolidine-based organocatalysts typically involves the formation of a transient chiral enamine or iminium ion intermediate. In the case of enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine. The chirality of the catalyst directs the subsequent attack of an electrophile to one face of the enamine, leading to the formation of a new stereocenter.

In many instances, the catalytic activity is the result of the cooperative action of different functional groups within the organocatalyst. For example, in bifunctional catalysts, one group may form the enamine while another group, such as a thiourea (B124793) or a hydroxyl group, activates the electrophile through hydrogen bonding. nih.gov This dual activation model is crucial for achieving high levels of stereocontrol. The rigidity of the catalyst's backbone and the spatial arrangement of the activating groups play a critical role in the organization of the transition state, ultimately determining the stereochemical outcome of the reaction.

Utilization in Specific Asymmetric Transformations

Organocatalysts derived from pyrrolidine scaffolds have proven to be highly effective in a range of asymmetric transformations, most notably in Michael additions and aldol (B89426) reactions.

The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of carbon-carbon bonds. Pyrrolidine-based organocatalysts have been extensively used to catalyze this reaction with high enantioselectivity.

For instance, newly synthesized pyrrolidine-based organocatalysts have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities of up to 85% ee. beilstein-journals.orgunibo.itnih.gov The reaction conditions, including the solvent and the presence of additives, can significantly influence the yield and stereoselectivity of the reaction. unibo.itnih.gov

Below is a table summarizing the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. unibo.itnih.gov

| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn %) | Enantiomeric Excess (anti %) |

| OC1 | CH₂Cl₂ | 99 | 70:30 | 68 | 44 |

| OC2 | CH₂Cl₂ | 95 | 78:22 | 68 | 63 |

| OC3 | Methylcyclohexane | 99 | 85:15 | 80 | 50 |

| OC4 | Methylcyclohexane | 99 | 82:18 | 75 | 55 |

This table is based on data presented in the specified source and is for illustrative purposes.

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds. Proline and its derivatives have been instrumental in the development of organocatalytic aldol reactions. nih.gov

While direct applications of organocatalysts explicitly derived from this compound in asymmetric aldol reactions are less commonly reported in readily available literature compared to Michael additions, the principles of proline-derived catalysis are directly applicable. The catalytic cycle involves the formation of a chiral enamine from the ketone and the pyrrolidine catalyst, which then attacks the aldehyde. The stereochemistry of the resulting aldol adduct is dictated by the facial selectivity imposed by the chiral catalyst in the transition state.

Bifunctional organocatalysts, such as those derived from (S)-proline and stereoisomeric 2-hydroxy-3-aminopinanes, have been studied in the asymmetric aldol reaction in water, highlighting the potential for developing environmentally benign catalytic systems. mdpi.comresearchgate.net The presence of additional functional groups that can participate in hydrogen bonding networks with the substrates is crucial for achieving high stereoselectivity. mdpi.comresearchgate.net

The following table presents representative results for the asymmetric aldol reaction between p-nitrobenzaldehyde and hydroxyacetone (B41140) catalyzed by amino acylguanidine organocatalysts, which share mechanistic principles with proline-derived catalysts.

| Catalyst | Solvent | Conversion (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (syn %) |

| Phe derivative | THF | 53 | - | Moderate |

| Val derivative | THF | - | - | 72 |

| Ala derivative | THF | - | - | 68 |

| Pro acylguanidine | THF | 31 | 2.5:1 | 62 (for anti) |

This table is based on data presented in the specified source and is for illustrative purposes.

Asymmetric Cycloadditions (e.g., 1,3-Dipolar Cycloadditions)

While direct and extensive research detailing the application of catalysts solely derived from this compound in asymmetric 1,3-dipolar cycloadditions is still an evolving area, the broader class of chiral pyrrolidine-based catalysts has been instrumental in the stereocontrolled synthesis of complex heterocyclic structures through this pathway. The fundamental principle involves the formation of a chiral enamine or iminium ion intermediate, which then directs the facial selectivity of the cycloaddition reaction.

The pyrrolidine motif, central to the structure of this compound, is a privileged scaffold in organocatalysis for 1,3-dipolar cycloadditions of azomethine ylides. These reactions are powerful tools for the enantioselective synthesis of highly substituted pyrrolidines, which are core structures in many natural products and pharmaceuticals. The development of catalytic systems that can control both the diastereo- and enantioselectivity of these cycloadditions is a significant area of research.

For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with various electron-deficient alkenes have been shown to produce highly functionalized pyrrolidines with excellent stereocontrol. While specific catalysts derived directly from this compound are not prominently featured in these examples, the underlying principle of using a chiral ligand to create a stereochemically defined environment around the metal center is directly applicable. A catalyst synthesized from this compound could be envisioned to coordinate with a metal, thereby inducing asymmetry in the cycloaddition process.

Other Enantioselective Reactions and Transformations

Organocatalysts derived from the this compound scaffold have demonstrated significant success in a variety of other enantioselective reactions beyond cycloadditions. These transformations often rely on the formation of chiral enamines or iminium ions to achieve high levels of stereocontrol.

One prominent area of application is the asymmetric Michael addition . Chiral pyrrolidine-based catalysts are highly effective in promoting the conjugate addition of nucleophiles, such as aldehydes and ketones, to α,β-unsaturated compounds like nitroolefins. For example, novel pyrrolidine-based organocatalysts have been synthesized and successfully employed in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The catalyst creates a chiral environment that dictates the stereochemical outcome of the carbon-carbon bond formation.

The following table summarizes the results of an initial screening of such pyrrolidine-based catalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene:

| Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn/anti, %) |

| OC1 | 99 | 70:30 | 68 / 44 |

| OC2 | 95 | 78:22 | 68 / 63 |

| OC3 | 98 | 75:25 | 67 / 55 |

| OC4 | 97 | 76:24 | 69 / 58 |

| Reaction conditions: 10 mol% catalyst, CH2Cl2, room temperature, 7 hours. |

Furthermore, derivatives of (R)-3-aminopyrrolidine have been utilized in asymmetric aldol reactions . Proline and its derivatives are classic organocatalysts for this transformation, proceeding through an enamine-mediated pathway. The chiral pyrrolidine core is crucial for establishing the stereochemistry of the newly formed stereocenters in the β-hydroxy carbonyl product. While specific data for catalysts directly synthesized from this compound in this context is not extensively detailed in the readily available literature, the foundational principles of proline catalysis strongly suggest their potential efficacy.

Another area of exploration is the palladium-catalyzed asymmetric allylic alkylation (AAA) . This powerful C-C and C-N bond-forming reaction often employs chiral ligands to control the enantioselectivity. Pyrrolidine-containing ligands have been shown to be effective in this context. Although direct application of a ligand derived from this compound is not explicitly documented in the provided search results, its chiral backbone makes it a promising candidate for the development of new ligands for this important transformation.

Advanced Functionalization and Derivatization Strategies of the Pyrrolidine Core

Direct C-H Functionalization of Pyrrolidine (B122466) Rings

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. nih.gov In the context of the pyrrolidine ring of (R)-3-Boc-aminopyrrolidine, this approach allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds. thieme-connect.com

Recent advancements have focused on the development of catalytic systems that can achieve high levels of regio- and stereoselectivity. thieme-connect.com For N-Boc protected pyrrolidines, transition metal catalysis, particularly with palladium, rhodium, and iron, has been extensively explored. nih.govacs.orgacs.org These methods often employ directing groups to control the site of functionalization. acs.org For instance, the Boc-amino group at the C3 position can influence the reactivity of the pyrrolidine ring, directing functionalization to specific positions.

Research has demonstrated the feasibility of C-H arylation, alkylation, and amination on the pyrrolidine core. acs.orgnih.gov For example, palladium-catalyzed C(sp³)–H arylation has been successfully applied to proline derivatives, showcasing the potential for similar transformations on this compound. acs.org Iron-catalyzed C-H amination of aliphatic azides provides a pathway to disubstituted pyrrolidines with notable diastereoselectivity. nih.gov

Table 1: Examples of Direct C-H Functionalization on Pyrrolidine Scaffolds

| Catalyst System | Functionalization Type | Key Features |

| Palladium(II) with Aminoquinoline Directing Group | C-H Arylation | Enables arylation at the C4 position of pyrrolidine-3-carboxamides. acs.org |

| Iron Dipyrrinato Complex | C-H Amination | Catalyzes the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines. nih.gov |

| Rhodium(II) Carboxylate | C-H Functionalization | Promotes C-H functionalization of dihydropyrroles with aryldiazoacetates with high stereoselectivity. acs.orgnih.gov |

| Organolithium/Hydride Acceptor | α-C–H Arylation | A redox-neutral approach for the α-arylation of pyrrolidines. rsc.org |

Stereodivergent Synthesis through Auxiliary and Reagent Control

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a molecule with multiple stereocenters from a common starting material. rsc.org This is particularly valuable in drug discovery, where different stereoisomers can exhibit distinct biological activities. For derivatives of this compound, controlling the stereochemistry at newly formed chiral centers is crucial.

The stereochemical outcome of a reaction can be controlled by the use of chiral auxiliaries, catalysts, or reagents. rsc.orgnih.gov In the synthesis of substituted pyrrolidines, 1,3-dipolar cycloaddition reactions of azomethine ylides have been a versatile tool for creating stereochemical diversity. rsc.org The choice of metal catalyst and chiral ligand in these reactions can direct the formation of specific diastereomers. acs.org

For instance, the use of different silver(I) catalysts in the [3 + 2] cycloaddition of iminoesters with α-substituted acrylates can lead to either the endo- or exo-pyrrolidine products with high diastereo- and enantioselectivities. acs.org Similarly, the protecting group on the nitrogen atom of an amino alkyne can influence the diastereoselectivity of gold-catalyzed tandem reactions to form 2,5-disubstituted pyrrolidines. rsc.org

Table 2: Reagent and Catalyst Control in Stereodivergent Pyrrolidine Synthesis

| Reaction Type | Catalyst/Reagent System | Stereochemical Outcome |

| [3 + 2] Cycloaddition | AgHMDS/DTBM-Segphos | exo-C4-ester-quaternary pyrrolidines. acs.org |

| [3 + 2] Cycloaddition | Ag₂O/CA-AA-Amidphos | endo-C4-ester-quaternary pyrrolidines. acs.org |

| Gold-Catalyzed Tandem Reaction | (p-CF₃C₆H₄)₃PAuCl/AgSbF₆ | 2,5-trans-Substituted pyrrolidines. rsc.org |

| Intramolecular Reaction | Reversal of catalyst and substrate addition order | Formation of two discrete diastereomers of pyrrolo-isoxazolidines. nih.gov |

Introduction of Diverse Chemical Functionalities via Post-Synthetic Modification

Post-synthetic modification of the this compound core is a key strategy for generating libraries of compounds for biological screening. The Boc-protected amino group and the secondary amine of the pyrrolidine ring (after deprotection) are primary sites for such modifications.

The free amino group at the C3 position can be acylated, alkylated, sulfonylated, or used in reductive amination to introduce a wide range of substituents. For instance, it can be reacted with carboxylic acids, acyl chlorides, or sulfonyl chlorides to form amides and sulfonamides, respectively. The secondary amine of the pyrrolidine ring can be functionalized in a similar manner after removal of the Boc protecting group.

Furthermore, the pyrrolidine ring itself can be modified. For example, the synthesis of pyrrolidine-functionalized nucleoside analogs has been achieved through PyBOP-catalyzed SNAr addition-elimination reactions. umn.edu Additionally, derivatization reagents have been developed from aminopyrrolidines for applications in analytical chemistry, such as the enantiomeric separation of chiral carboxylic acids. nih.gov

Table 3: Examples of Post-Synthetic Modifications of the Aminopyrrolidine Scaffold

| Reaction Type | Reagents | Functional Group Introduced |

| Acylation | Carboxylic Acid, Coupling Agent (e.g., PyBOP) | Amide |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amine |

| SNAr Reaction | Halogenated Precursors, PyBOP | Pyrrolidinyl-substituted Heterocycles. umn.edu |

Palladium-Catalyzed Cross-Coupling Reactions on Pyrrolidine Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netlibretexts.org These reactions are particularly useful for the derivatization of the pyrrolidine scaffold.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, can be employed to couple the amino group of deprotected (R)-3-aminopyrrolidine with aryl or heteroaryl halides. nih.govresearchgate.net This allows for the synthesis of N-aryl pyrrolidine derivatives. Conversely, if a halo-substituted pyrrolidine is used, it can be coupled with a variety of amines.

Suzuki-Miyaura and Negishi cross-coupling reactions are powerful methods for forming C-C bonds. libretexts.orgacs.org For example, an appropriately functionalized pyrrolidine derivative (e.g., a triflate or halide) can be coupled with an organoboron or organozinc reagent to introduce aryl, heteroaryl, or vinyl groups onto the pyrrolidine ring. The enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has been extensively studied and provides a route to chiral 2-arylpyrrolidines. acs.orgresearchgate.net

Table 4: Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolidine Derivatization

| Reaction Name | Coupling Partners | Bond Formed |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide + Amine | C-N |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide/Triflate + Organoboron Reagent | C-C |

| Negishi Coupling | Aryl/Vinyl Halide + Organozinc Reagent | C-C |

| Heck Reaction | Alkene + Aryl/Vinyl Halide | C-C |

Mechanistic Investigations and Computational Studies in Chemical Transformations

Elucidation of Reaction Mechanisms in Asymmetric Synthesis and Catalysis

The synthesis of pyrrolidine (B122466) derivatives often relies on intricate catalytic cycles where the mechanism dictates the reaction's efficiency and stereochemical outcome. Researchers have employed a combination of experimental studies and theoretical calculations to unravel these complex pathways.

A prominent strategy for synthesizing pyrrolidines is the intramolecular C–H amination. Mechanistic studies of copper-catalyzed intramolecular radical amination of tertiary C(sp3)−H bonds reveal a process involving a 1,5-hydrogen atom transfer (HAT) to form a key tertiary C-centered radical, which is followed by C-N bond formation sustech.edu.cn. In a related copper-catalyzed intramolecular C-H amination of N-fluoride amides, the reaction mechanism is believed to involve copper oxidation states ranging from Cu(I) to Cu(III) nih.govacs.orgresearchgate.net. The specific pathway can proceed through either two-electron or single-electron steps within the same catalytic cycle nih.govacs.orgresearchgate.net. Another copper-promoted method, the intramolecular carboamination of unactivated alkenes, is proposed to proceed via an intramolecular syn-aminocupration, followed by the intramolecular addition of a primary carbon radical to an aromatic ring to form the C-C bond nih.gov.

Another powerful method is the "asymmetric 'clip-cycle' synthesis," which produces highly substituted pyrrolidines. This reaction is catalyzed by a chiral phosphoric acid and proceeds via an enantioselective intramolecular aza-Michael cyclization whiterose.ac.ukacs.orgwhiterose.ac.uknih.gov. The proposed mechanism suggests that the carbamate (B1207046) nitrogen directly cyclizes onto an α,β-unsaturated thioester, which forms an aminoenol intermediate that subsequently tautomerizes to the final pyrrolidine product whiterose.ac.uk.

The pyrrolidine scaffold itself is a privileged structure in organocatalysis mdpi.com. The catalytic activity and the stereoselectivity of pyrrolidine-derived organocatalysts are often determined by the ability of the five-membered secondary amine structure to activate carbonyl substrates through the formation of an enamine intermediate mdpi.com. Structural modifications to the pyrrolidine ring are a key strategy for optimizing catalyst efficiency and selectivity mdpi.com.

Analysis of Stereochemical Control and Diastereoselectivity in Synthetic Routes

Achieving high levels of stereochemical control is a central goal in the synthesis of complex molecules containing the pyrrolidine motif. The substitution pattern and the relative stereochemistry of substituents on the pyrrolidine ring are critical for biological activity. Synthetic methodologies have been developed that offer exceptional control over diastereoselectivity, often influenced by the choice of catalyst, protecting groups, or reaction conditions.

In the copper(II) carboxylate promoted intramolecular carboamination of unactivated alkenes, high levels of diastereoselectivity are observed in the synthesis of 2,5-disubstituted pyrrolidines, with the cis substitution pattern being the predominant outcome nih.gov. The control of stereoselectivity can also be achieved by modifying the protecting group on the pyrrolidine nitrogen. For instance, in the synthesis of 2,5-disubstituted pyrrolidines from a pyroglutamic acid-derived hemiaminal, carbamate protecting groups favor the formation of cis-pyrrolidines, whereas a benzamide (B126) group directs the reaction to yield the trans-pyrrolidine as the major isomer nih.gov.

Dirhodium tetracarboxylate-catalyzed C–H functionalization of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates demonstrates excellent diastereocontrol. Using Rh₂(S-PTAD)₄ as a catalyst, the C-H functionalization products can be generated with high diastereomeric ratios (>20:1 d.r.) nih.gov. The following table summarizes key findings on stereochemical control in the synthesis of substituted pyrrolidines.

| Synthetic Method | Key Reagent/Catalyst | Substrate Type | Observed Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Carboamination | Copper(II) carboxylate | γ- and δ-alkenyl N-arylsulfonamides | High diastereoselectivity for cis-2,5-disubstituted pyrrolidines. | nih.gov |

| Addition to Hemiaminal | Lewis Acid | Pyroglutamic acid-derived hemiaminal | Carbamate (N-Boc) protecting group favors cis product; Benzamide protecting group favors trans product. | nih.gov |

| C-H Functionalization | Rh₂(S-PTAD)₄ | N-Boc-2,5-dihydro-1H-pyrrole | High diastereoselectivity with >20:1 d.r. for the functionalized product. | nih.gov |

Computational Chemistry and Theoretical Modeling for Reactivity and Catalytic Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms and understanding the origins of stereoselectivity in transformations involving pyrrolidine scaffolds. These theoretical models provide insights into transition states and reaction energy profiles that are often difficult to obtain through experimental means alone.

In the study of the "asymmetric 'clip-cycle'" synthesis of pyrrolidines, DFT studies were instrumental in confirming the reaction mechanism whiterose.ac.ukacs.orgwhiterose.ac.uknih.gov. The calculations supported the aza-Michael cyclization as the rate- and stereochemistry-determining step of the process. Furthermore, the theoretical models correctly predicted the formation of the major enantiomer observed experimentally, validating the proposed transition state geometry whiterose.ac.ukacs.orgwhiterose.ac.uknih.gov.

Similarly, the mechanism of copper-catalyzed intramolecular C–H amination to form pyrrolidines has been investigated from both experimental and computational perspectives nih.govacs.orgresearchgate.net. DFT calculations were used to determine the free energy profile of the reaction, helping to identify the most plausible catalytic cycle and the nature of the key intermediates and transition states researchgate.net.

Computational studies have also been employed to rationalize differences in reactivity. For example, DFT was used to understand why donor/acceptor carbenes prefer C–H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, whereas acceptor-only carbenes lead to cyclopropanation nih.gov. These studies revealed that the rhodium-bound donor/acceptor carbene is significantly more stable than its acceptor-only counterpart, guiding its distinct reactivity profile nih.gov. The following table highlights the application of computational methods in studying these reactions.

| Reaction Type | Computational Method | Key Insight from Modeling | Reference |

|---|---|---|---|

| Asymmetric 'Clip-Cycle' Synthesis | DFT | Identified the aza-Michael cyclization as the rate- and stereochemistry-determining step; correctly predicted the major enantiomer. | whiterose.ac.ukacs.orgwhiterose.ac.uknih.gov |

| Copper-Catalyzed C-H Amination | DFT | Calculated the free energy profile of the reaction, providing a detailed map of the mechanistic pathway. | nih.govresearchgate.net |

| Rhodium-Catalyzed C-H Functionalization | DFT | Explained the difference in reactivity between donor/acceptor carbenes and acceptor carbenes based on intermediate stability. | nih.gov |

Emerging Research Directions and Future Perspectives in Pyrrolidine Chemistry

The field of synthetic chemistry is continuously evolving, driven by the dual needs for efficiency and sustainability. For crucial chiral building blocks like (R)-3-Boc-aminopyrrolidine, which are foundational in medicinal chemistry, emerging research is paving the way for innovative and responsible methodologies. Future perspectives are focused on integrating green chemistry principles, automation, novel catalytic systems, and intelligent molecular design to accelerate the discovery and development of new chemical entities.

Q & A

Basic Question: What is the role of (R)-3-Boc-aminopyrrolidine in asymmetric synthesis, and how does its stereochemistry influence reaction outcomes?

Answer:

this compound serves as a chiral building block in synthesizing enantiomerically pure compounds, particularly in pharmaceuticals and bioactive molecules. Its stereochemical configuration at the 3-position directs diastereoselectivity in nucleophilic substitutions or cycloadditions. For instance, in triflate ester reactions, the (R)-configuration enables controlled access to diastereomers via temperature-dependent stereoselectivity (e.g., −50°C improves dr to 94:6 in certain substitutions) . Methodologically, chiral HPLC or polarimetry should confirm enantiopurity post-synthesis, while computational modeling (DFT) can predict steric and electronic effects of the Boc group on reactivity .

Basic Question: What are the critical safety and handling protocols for this compound in laboratory settings?

Answer:

The compound requires storage at room temperature in anhydrous conditions to prevent Boc-group hydrolysis. Personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats, is mandatory due to potential skin/eye irritation. Waste must be segregated and neutralized before disposal, as tertiary amines can form hazardous byproducts. Experimental logs should document batch-specific purity data (≥98% by titration/GC) to ensure reproducibility .

Advanced Question: How can researchers optimize diastereoselective synthesis using this compound, and what factors limit stereochemical control?

Answer:

Key variables include:

- Temperature : Lower temperatures (−30°C to −50°C) enhance stereoselectivity by slowing competing pathways, as shown in triflate ester substitutions (dr improvement from 75:25 to 94:6) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, while bulky bases (e.g., DIPEA) minimize racemization.

- Catalytic Systems : Palladium or organocatalysts may further amplify enantioselectivity but require compatibility studies with the Boc group.

Limitations arise from steric hindrance at the pyrrolidine ring and competing elimination pathways. Kinetic vs. thermodynamic control should be evaluated via time-course NMR .

Advanced Question: How can contradictory data on this compound’s reactivity in literature be systematically analyzed?

Answer:

Contradictions often stem from:

- Purity Discrepancies : Batch-to-batch variability (e.g., residual solvents, moisture) affects reactivity. Validate via GC-MS and Karl Fischer titration .

- Reaction Conditions : Subtle differences in solvent, temperature, or catalyst loading alter outcomes. Replicate experiments using standardized protocols (e.g., inert atmosphere, controlled humidity).

- Analytical Methods : Compare NMR (δ 2.67–2.71 ppm for –CHCH(CH3)2 protons) and optical rotation ([α]20/D = +6° in chloroform) with literature to confirm structural integrity .

A meta-analysis framework, such as the FINER criteria (Feasible, Novel, Ethical, Relevant), can prioritize hypotheses for retesting .

Advanced Question: What methodologies are recommended for characterizing this compound’s stability under varying pH and thermal conditions?

Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., melting point 77–81°C) .

- pH Stability : Incubate the compound in buffered solutions (pH 1–12) and monitor Boc-deprotection via LC-MS. Acidic conditions (pH < 3) typically hydrolyze the Boc group, necessitating neutralization post-reaction .

- Long-Term Storage : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.